molecular formula C27H53NO14 B8265350 t-Boc-amido-PEG10-acid

t-Boc-amido-PEG10-acid

货号: B8265350
分子量: 615.7 g/mol
InChI 键: CYDSOVWMQJSODR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

t-Boc-amido-PEG10-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .

准备方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:

化学反应分析

作用机制

生物活性

t-Boc-amido-PEG10-acid is a polyethylene glycol (PEG) derivative that features a tert-butoxycarbonyl (t-Boc) protected amino group and a terminal carboxylic acid. This compound is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates due to its unique chemical properties, which enhance solubility and facilitate the formation of stable amide bonds with primary amines.

  • Molecular Formula : C₁₃H₂₅N₃O₁₁
  • Molecular Weight : Approximately 335.36 g/mol
  • Functional Groups :
    • Terminal carboxylic acid for stable amide bond formation.
    • t-Boc group that can be deprotected under mild acidic conditions.

This compound acts as a linker in PROTACs, which are designed to selectively target and degrade specific proteins within cells. The PEG spacer enhances the solubility in aqueous environments, allowing for better bioavailability and interaction with biological molecules. The mechanism involves:

  • Binding : The compound binds to a target protein through the carboxylic acid group.
  • Recruitment : It brings the target protein into proximity with E3 ubiquitin ligases.
  • Degradation : This facilitates ubiquitination and subsequent degradation by the proteasome, effectively reducing the levels of the target protein in the cell.

1. Therapeutic Potential

This compound has been investigated for various therapeutic applications:

  • Cancer Treatment : By targeting oncogenic proteins for degradation, it holds promise in cancer therapies.
  • Neurodegenerative Disorders : Potentially useful in degrading misfolded proteins associated with diseases like Alzheimer's.

2. Protein Interaction Studies

Research involving this compound often focuses on its interactions with various biomolecules, particularly in understanding protein-protein interactions and degradation mechanisms. For example, studies have shown its effectiveness in forming stable conjugates that can be utilized to explore cellular pathways related to apoptosis and autophagy .

Case Study 1: PROTAC Development

In a study aimed at developing PROTACs using this compound, researchers demonstrated its ability to selectively degrade target proteins involved in cancer progression. The results indicated a significant reduction in the levels of these proteins in treated cell lines, suggesting effective therapeutic action .

Case Study 2: Antiviral Applications

Another study explored the use of this compound in synthesizing multivalent peptides capable of inhibiting viral infections. The results showed that these peptides could effectively compete with viral receptors, thus preventing viral entry into host cells .

Data Summary

PropertyDescription
Molecular Weight335.36 g/mol
SolubilityHigh due to PEG spacer
Functional ApplicationsPROTAC synthesis, antiviral agents
Therapeutic AreasCancer, neurodegenerative diseases

Research Findings

Recent findings highlight the versatility of this compound in various biological contexts:

  • Enhanced Stability : Compounds synthesized with this linker showed improved stability against enzymatic degradation.
  • Increased Efficacy : In vivo studies indicated that PROTACs utilizing this linker had enhanced efficacy compared to traditional small molecules .

属性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H53NO14/c1-27(2,3)42-26(31)28-4-5-32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25(29)30/h4-24H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDSOVWMQJSODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H53NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。